1-Phenoxy-4-(trifluoromethyl)benzene

説明

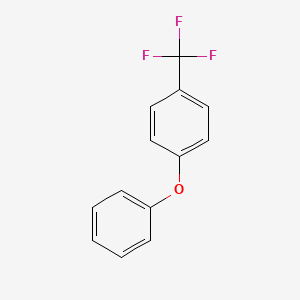

Structure

3D Structure

特性

IUPAC Name |

1-phenoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJUDUZMPNCXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380544 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-02-4 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Phenoxy-4-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Phenoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-Phenoxy-4-(trifluoromethyl)benzene. This diaryl ether is a significant building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group. This document synthesizes critical data on its physicochemical characteristics, spectroscopic signatures, reactivity profile, and safety considerations to support its application in research and development.

Introduction: The Significance of the Trifluoromethyl Moiety

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity, and bioavailability. 1-Phenoxy-4-(trifluoromethyl)benzene serves as a key intermediate, leveraging these benefits for the synthesis of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a robust diaryl ether linkage, provides a stable scaffold for further chemical modification.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in experimental design.

Structure and Identification

-

IUPAC Name: 1-Phenoxy-4-(trifluoromethyl)benzene

-

Synonyms: Phenyl 4-(trifluoromethyl)phenyl ether

-

CAS Number: 2367-02-4[1]

-

Molecular Formula: C₁₃H₉F₃O[1]

-

Molecular Weight: 238.21 g/mol

Caption: 2D Structure of 1-Phenoxy-4-(trifluoromethyl)benzene.

Physicochemical Data

The physical state and solubility are paramount for handling, reaction setup, and purification protocols.

| Property | Value | Source(s) |

| Physical Form | Liquid at room temperature | |

| Appearance | Colorless to pale-colored liquid | [2] |

| Solubility in Water | Expected to be low | [2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, toluene, etc. | [2] |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated area at room temperature. | [2] |

| Purity (Typical) | ≥97% |

Spectroscopic Profile: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show complex signals in the aromatic region (~7.0-7.8 ppm). The protons on the phenoxy ring will appear as a multiplet. The protons on the trifluoromethyl-substituted ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, due to coupling with each other. For example, in the related compound 1-nitro-4-(trifluoromethyl)benzene, the aromatic protons appear as doublets at 8.38 and 7.86 ppm.[3]

-

¹³C NMR: The spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant. Aromatic carbons will resonate in the typical range of ~115-160 ppm.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. For instance, the ¹⁹F NMR of 1-nitro-4-(trifluoromethyl)benzene shows a singlet at -63.18 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:

-

C-O-C Stretch (Ether): Strong, characteristic bands around 1250-1000 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, intense absorption bands in the 1350-1100 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ fingerprint region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak at m/z 238. Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the phenoxy cation (C₆H₅O⁺) and the trifluoromethylphenyl cation (C₇H₄F₃⁺).

Synthesis and Reactivity

Synthetic Approach: Ullmann Condensation

A robust and common method for the synthesis of diaryl ethers is the Ullmann condensation. This protocol involves the copper-catalyzed reaction of a phenol with an aryl halide.

Caption: Generalized workflow for Ullmann Condensation synthesis.

Experimental Protocol (Exemplary):

-

Vessel Preparation: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq.), 4-bromobenzotrifluoride (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Phenoxy-4-(trifluoromethyl)benzene.

Reactivity Profile

The reactivity of the two aromatic rings is distinct, governed by the opposing electronic effects of the phenoxy and trifluoromethyl groups.

-

Phenoxy Ring: The ether oxygen is an activating, ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density through resonance.

-

Trifluoromethylphenyl Ring: The CF₃ group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its powerful inductive electron withdrawal. This deactivation makes this ring significantly less susceptible to electrophiles compared to the phenoxy ring.

This differential reactivity is a powerful tool, allowing for selective functionalization of the electron-rich phenoxy ring while the trifluoromethylphenyl ring remains largely unreactive.

Toxicology and Safety Information

Handling this compound requires adherence to standard laboratory safety protocols. The available data indicates the following hazards:

| Hazard Type | GHS Classification | Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

(Source: Sigma-Aldrich)

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[2]

-

Ingestion/Inhalation: Based on data for structurally related compounds, ingestion may cause gastrointestinal irritation.[4] Inhalation of high concentrations of similar volatile aromatic compounds may cause narcotic effects such as drowsiness or dizziness.[5][6]

-

Storage: Keep the container tightly closed in a cool, dry place away from heat and ignition sources.

Conclusion

1-Phenoxy-4-(trifluoromethyl)benzene is a valuable chemical intermediate with a well-defined property profile. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity is predictably governed by the distinct electronic nature of its two aromatic rings. The presence of the trifluoromethyl group imparts desirable properties for applications in drug discovery and materials science. A thorough understanding of its chemical properties and adherence to appropriate safety protocols are essential for its successful and safe utilization in a research and development setting.

References

-

MySkinRecipes. 1-Phenoxy-4-(trifluoromethyl)benzene. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Available at: [Link]

-

Alchemist-chem. 1-Phenoxy-4-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

-

MPLX. (2017, December 12). SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl.... Available at: [Link]

-

PrepChem.com. Synthesis of trifluoromethoxybenzene. Available at: [Link]

-

Wikipedia. Trifluorotoluene. Available at: [Link]

-

PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. Available at: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

SpectraBase. 1-(1-Phenylpropoxy)-4-(trifluoromethyl)benzene - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

PubChem. (Trifluoromethoxy)benzene. Available at: [Link]

-

CAS Common Chemistry. 1-[[4-(Trifluoromethoxy)phenyl]sulfonyl]-4-(trifluoromethyl)benzene. Available at: [Link]

-

PharmaCompass.com. α,α,α-Trifluorotoluene | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Environmental Protection Agency (EPA). TOXICOLOGICAL PROFILE FOR BENZENE. Available at: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Taylor & Francis. (2019). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Available at: [Link]

-

PubChem. 4-Trifluoromethylbiphenyl. Available at: [Link]

-

PubMed. NTP technical report on the toxicity studies of para-Chloro-alpha,alpha,alpha Trifluorotoluene.... Available at: [Link]

-

NCBI Bookshelf. PUBLIC HEALTH STATEMENT - Toxicological Profile for Benzene. Available at: [Link]

-

ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

-

NIST WebBook. Benzene, (trifluoromethyl)-. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

NIST WebBook. Benzene, 1-ethoxy-4-methyl-. Available at: [Link]

-

Journal of Physical Science. (2018, February 25). Spectroscopic, Thermal Behaviour and DFT Calculations of a Trifluoromethyl Substituted Stilbene Imine Derivative as an Organic S. Available at: [Link]

-

ResearchGate. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. Available at: [Link]

Sources

1-Phenoxy-4-(trifluoromethyl)benzene IUPAC name

An In-Depth Technical Guide to 1-Phenoxy-4-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-phenoxy-4-(trifluoromethyl)benzene, a key diaryl ether intermediate in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto a phenoxy scaffold imparts unique physicochemical properties that are highly sought after in modern drug design, including enhanced metabolic stability and lipophilicity. This document delves into the compound's nomenclature, physicochemical properties, and safety considerations. A central focus is a detailed, field-proven protocol for its synthesis via a modern, copper-catalyzed Ullmann-type condensation, complete with mechanistic insights and workflow visualizations. Furthermore, we outline the standard analytical methodologies for structural validation, underscoring the self-validating nature of the described protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific research. 1-Phenoxy-4-(trifluoromethyl)benzene is systematically named according to IUPAC conventions, though it is also known by several synonyms in commercial and laboratory settings.

-

IUPAC Name: 1-Phenoxy-4-(trifluoromethyl)benzene

-

Synonym(s): Phenyl 4-(trifluoromethyl)phenyl ether[1]

-

Chemical Structure:

(Self-generated image, not from search results)

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2367-02-4 | [1] |

| Molecular Formula | C₁₃H₉F₃O | [1][2] |

| Molecular Weight | 238.21 g/mol | [1] |

| InChI Key | UZJUDUZMPNCXPF-UHFFFAOYSA-N |[1] |

Physicochemical Properties and Safety Data

Understanding the physical properties of a compound is critical for its handling, storage, and application in reaction chemistry.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Liquid | [1] |

| Appearance | Colorless to pale-colored liquid | [2] |

| Solubility in Water | Expected to be low | [2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, toluene | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment |[1] |

Safety and Handling

As a laboratory chemical, 1-phenoxy-4-(trifluoromethyl)benzene requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

The Strategic Importance in Medicinal and Agrochemical Chemistry

The utility of 1-phenoxy-4-(trifluoromethyl)benzene as a synthetic intermediate stems directly from the synergistic properties of its two core motifs: the diaryl ether linkage and the trifluoromethyl group.

The Trifluoromethyl (-CF3) Group: A Bioisostere for Enhanced Performance

The -CF3 group is a cornerstone of modern medicinal chemistry. Its introduction into a molecular scaffold can dramatically improve drug-like properties.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the parent molecule.[3]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[3] This enhancement can improve its ability to cross biological membranes, such as the blood-brain barrier or cell walls, thereby increasing bioavailability.

-

Binding Interactions: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can modulate the acidity or basicity of nearby functional groups and influence ligand-receptor binding interactions.[3]

The Diaryl Ether Linkage: A Privileged Scaffold

Diaryl ethers are prevalent structures in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[4] This linkage provides a conformationally flexible yet stable connection between two aromatic systems, allowing for optimal spatial orientation within a biological target.

Synthesis and Mechanistic Insights

The formation of the C-O bond in diaryl ethers is most classically achieved through the Ullmann condensation.[5] While traditional methods required harsh conditions, modern advancements have enabled milder, more efficient, and scalable protocols.[4][6]

Field-Proven Protocol: A Modern, Ligand-Accelerated Ullmann-Type Synthesis

This protocol describes an efficient synthesis using an inexpensive copper catalyst and a ligand to facilitate the coupling of phenol with 4-fluorobenzotrifluoride. The electron-withdrawing nature of the -CF3 group on the aryl halide makes it an excellent substrate for this nucleophilic aromatic substitution reaction.[5][7]

Caption: Experimental workflow for the Ullmann-type synthesis.

Experimental Protocol:

-

Inert Atmosphere Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet is assembled. The system is purged with inert gas for 15-20 minutes. Causality: An inert atmosphere is crucial to prevent oxidation of the copper(I) catalyst, which would render it inactive.

-

Reagent Charging: To the flask are added copper(I) oxide (Cu₂O, 0.05 eq.), a suitable ligand such as salicylaldoxime (0.10 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.). The flask is briefly evacuated and backfilled with inert gas three times.

-

Solvent and Reactant Addition: Anhydrous acetonitrile is added, followed by phenol (1.2 eq.) and 4-fluorobenzotrifluoride (1.0 eq.). Insight: Using a slight excess of the phenol can help drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed (typically 12-24 hours).

-

Workup: The mixture is cooled to room temperature and filtered through a pad of Celite® to remove the base and copper salts, washing with dichloromethane or ethyl acetate.[6] The filtrate is transferred to a separatory funnel and washed sequentially with 1M NaOH (to remove excess phenol), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 1-phenoxy-4-(trifluoromethyl)benzene as a pure liquid.

Mechanistic Pathway

The copper-catalyzed Ullmann condensation is believed to proceed through a catalytic cycle involving the copper(I)/copper(III) redox couple.

Caption: Simplified catalytic cycle for the Ullmann condensation.

-

Ligand Association: The active Cu(I) species coordinates with the chosen ligand.

-

Oxidative Addition: The aryl halide (4-fluorobenzotrifluoride) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl intermediate.

-

Deprotonation/Metathesis: The phenol is deprotonated by the base, and the resulting phenoxide displaces the halide on the copper center.

-

Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) center, releasing the final diaryl ether product and regenerating the active Cu(I) catalyst.

Protocol Validation and Compound Characterization

The identity and purity of the synthesized 1-phenoxy-4-(trifluoromethyl)benzene must be rigorously confirmed. This validation step is integral to the trustworthiness of any synthetic protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings. The protons on the trifluoromethyl-substituted ring will be shifted downfield due to the electron-withdrawing effect.

-

¹³C NMR: Will confirm the presence of all 13 carbon atoms, with the CF3 carbon appearing as a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: Will show a sharp singlet, confirming the presence and chemical environment of the -CF3 group.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (m/z = 238.21).

-

Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product, which should ideally be >97%.[1]

Applications and Future Directions

1-Phenoxy-4-(trifluoromethyl)benzene is not typically an end-product but rather a valuable starting material or building block.[8]

-

Pharmaceuticals: It serves as a precursor for more complex molecules that are screened for various therapeutic activities. Its structure is related to compounds explored for antimicrobial and potential anticancer properties.[9] For example, the trifluoromethylphenyl moiety is a key component of the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[7]

-

Agrochemicals: The metabolic stability conferred by the -CF3 group is highly advantageous in the development of robust herbicides and pesticides.[9]

-

Materials Science: The unique electronic properties and stability of fluorinated aromatic compounds suggest potential applications in the creation of advanced polymers, coatings, and liquid crystals.[8][9]

Conclusion

1-Phenoxy-4-(trifluoromethyl)benzene is a strategically important molecule whose value is derived from the powerful combination of a trifluoromethyl group and a diaryl ether scaffold. Its synthesis, achievable through robust and optimizable Ullmann-type methodologies, provides chemists with a versatile platform for accessing novel compounds in drug discovery, agrochemistry, and materials science. The detailed protocols and mechanistic understanding provided in this guide serve to empower researchers to confidently synthesize and utilize this compound in their respective fields.

References

-

Alchemist Chemical. 1-Phenoxy-4-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier in China. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

PubChem. (Trifluoromethoxy)benzene. [Link]

-

Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. [Link]

-

ChemDoodle. Demos > IUPAC Naming. [Link]

- Google Patents.

-

Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

- Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

Sources

- 1. 1-Phenoxy-4-(trifluoromethyl)benzene | 2367-02-4 [sigmaaldrich.com]

- 2. 1-Phenoxy-4-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier in China [fluorobenzene.ltd]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 对氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy 1-Phenoxy-4-(trifluoromethoxy)benzene | 873203-32-8 [smolecule.com]

solubility of 1-Phenoxy-4-(trifluoromethyl)benzene in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for 1-Phenoxy-4-(trifluoromethyl)benzene

Executive Summary

1-Phenoxy-4-(trifluoromethyl)benzene (CAS: 2367-02-4), also known as 4-(trifluoromethyl)diphenyl ether, represents a critical class of fluorinated aromatic building blocks.[1][2][3] Its structural integration of a trifluoromethyl (

This guide provides a definitive technical analysis of the solubility thermodynamics and solvent selection strategies for this compound.[3] Unlike standard phenyl ethers, the presence of the

Physicochemical Characterization

Understanding the solubility of 1-Phenoxy-4-(trifluoromethyl)benzene requires a foundational analysis of its molecular properties.[1][3] The molecule is characterized by a high degree of hydrophobicity due to the "Fluorine Effect," where the low polarizability of the C-F bond reduces van der Waals interactions with polar solvents while enhancing solubility in lipophilic media.[1][3]

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 2367-02-4 | Specific to the 4-isomer.[1][4][5] |

| Molecular Formula | ||

| Molecular Weight | 238.21 g/mol | |

| Physical State | Liquid / Low-melting Solid | MP is near ambient; often handled as a liquid.[4][5] |

| Boiling Point | ~180°C (at 10 mmHg) | High boiling point requires high-vacuum distillation.[3][4][5] |

| Density | 1.230 ± 0.06 g/cm³ | Denser than water and non-halogenated solvents.[3][4][5] |

| LogP (Predicted) | ~4.8 - 5.2 | Highly lipophilic; indicates poor water solubility.[3][4][5] |

| Refractive Index | 1.5135 | Useful for purity checks via refractometry.[3][4][5] |

Solubility Profile & Solvent Selection Strategy

The solubility behavior of 1-Phenoxy-4-(trifluoromethyl)benzene is governed by the principle of Similia Similibus Solvuntur ("like dissolves like"), but with specific nuances introduced by the ether oxygen and the trifluoromethyl group.[1]

Solvent Class Compatibility

-

Class I: Chlorinated & Aromatic Solvents (High Solubility) [5]

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene, Chlorobenzene.[5]

-

Mechanism:[6] Strong London dispersion forces and

- -

Application: Ideal for reaction solvents and extractions.[3][5]

-

-

Class II: Esters and Ethers (High to Moderate Solubility) [5]

-

Class III: Alcohols (Temperature-Dependent Solubility) [1][3]

-

Solvents: Methanol, Ethanol, Isopropanol (IPA).

-

Mechanism:[6] Solubility is moderate at room temperature but increases significantly with heat.[3][5] The hydrophobic effect dominates at low temperatures, causing precipitation.[3][5]

-

Application:Primary candidates for crystallization. A cooling crystallization strategy using hot Ethanol or IPA is highly effective for purification.[3][5]

-

-

Class IV: Polar Aprotic (High Solubility) [5]

-

Class V: Aqueous Media (Insoluble) [5]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended process step.

Figure 1: Decision matrix for solvent selection based on process requirements.[1][3][7]

Thermodynamic Modeling of Solubility

For precise solubility determination, researchers should not rely on single-point data.[1][3][5] The solubility (

Where

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To generate precise solubility curves (g/L) for process optimization.[5]

-

Preparation: Calibrate an analytical balance (±0.1 mg). Prepare saturated solutions by adding excess 1-Phenoxy-4-(trifluoromethyl)benzene to 10 mL of the target solvent (e.g., Ethanol, Toluene) in a sealed vial.[1][3]

-

Equilibration: Place vials in a thermostated shaker bath at the target temperature (e.g., 25°C, 35°C, 45°C) for 24 hours.

-

Sampling: Stop agitation and allow solids to settle for 2 hours (maintain temperature).

-

Filtration: Using a pre-warmed syringe filter (0.45 µm PTFE), extract 2 mL of the supernatant.

-

Drying: Transfer exactly 1.00 mL of the filtrate to a pre-weighed weighing dish. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

-

Calculation:

[5]

Protocol B: Purification via Cooling Crystallization

Purpose: To purify crude material containing synthesis byproducts.[1]

-

Dissolution: Charge crude 1-Phenoxy-4-(trifluoromethyl)benzene into a flask. Add solvent (approx. 2-3 mL per gram of compound).[1][3]

-

Heating: Heat to reflux (approx. 78°C for EtOH) with stirring until complete dissolution is observed. If insoluble particles remain, filter hot.[3][5]

-

Cooling: Remove heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Nucleation: If oiling out occurs (common with fluorinated ethers), seed with a pure crystal or scratch the glass surface.[3] Further cool to 0-4°C in an ice bath.

-

Isolation: Filter the resulting solids/crystals and wash with cold (-10°C) solvent. Dry under vacuum.[3][5]

Visualization: Solubility Determination Workflow

Figure 2: Step-by-step workflow for gravimetric solubility determination.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2777517, 1-Phenoxy-4-(trifluoromethyl)benzene.[1][3] Retrieved from [Link][5]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (Contextual reference on CF3-ether lipophilicity). Retrieved from [Link][5]

Sources

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. CAS 2367-02-4: 4-(Trifluoromethyl)diphenyl ether [cymitquimica.com]

- 3. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, ethoxy- (CAS 103-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. 1-Phenoxy-4-(trifluoromethyl)benzene , 97% , 2367-02-4 - CookeChem [cookechem.com]

Thermal Stability Profile of 1-Phenoxy-4-(trifluoromethyl)benzene: A Mechanistic & Application Guide

Executive Summary

1-Phenoxy-4-(trifluoromethyl)benzene (CAS 402-27-7) represents a critical structural motif in the development of fluorinated pharmaceuticals and high-performance agrochemicals. Its architecture—a diphenyl ether backbone fortified by a para-trifluoromethyl (

However, "stability" is not a static property; it is a function of environmental stress. While the trifluoromethyl group strengthens the aromatic system against oxidative metabolism, the ether linkage remains the thermodynamic weak point under extreme thermal stress. This guide provides a rigorous technical framework for evaluating the thermal limits of this compound, moving beyond simple melting points to kinetic stability and decomposition pathways.

Part 1: Molecular Architecture & Thermodynamic Basis

To predict thermal behavior, we must first understand the bond dissociation energies (BDE) governing the molecule.

Structural Analysis

The molecule consists of two phenyl rings linked by an ether oxygen. One ring is unsubstituted; the other bears a strongly electron-withdrawing

-

The

Anchor: The C-F bond is among the strongest in organic chemistry (~485 kJ/mol). It is thermally inert up to temperatures exceeding 500°C, acting as a thermodynamic anchor. -

The Ether Linkage (C-O-C): The diphenyl ether bond is robust due to resonance delocalization of the oxygen lone pairs into the

-system. However, the-

Impact: This electron withdrawal reduces electron density on the phenoxy ring, potentially increasing the bond strength of the

bond on the fluorinated side, but also activating that ring toward nucleophilic attack (S

-

Predicted Thermal Constants

Note: Specific experimental constants for this CAS are often proprietary. The values below are derived from structural homology with diphenyl ether and fluorinated aromatics.

| Property | Value (Estimated/Range) | Structural Basis |

| Boiling Point | 265°C – 285°C | Higher MW than diphenyl ether (BP 258°C). |

| Melting Point | < 25°C (Liquid) | Asymmetry disrupts crystal packing compared to symmetric analogs. |

| Flash Point | > 110°C | Low vapor pressure; halogenation suppresses flammability. |

| ~380°C | Homolytic cleavage of C-O bond requires high energy. | |

| ~250°C | Oxidative attack on the unsubstituted phenyl ring C-H bonds. |

Part 2: Thermal Characterization Protocols (Self-Validating Systems)

Relying on a single "decomposition temperature" is dangerous. You must distinguish between evaporation, oxidative degradation, and thermal cracking. The following protocols are designed to isolate these variables.

Thermogravimetric Analysis (TGA) Strategy

Objective: Determine the kinetic limits of stability (

Protocol:

-

Sample Prep: Load 10–15 mg of liquid into an alumina crucible (inert to Fluorine). Do not use aluminum pans if temperatures >500°C are expected, as HF formation can damage the sensor.

-

Inert Run (Pyrolytic Stability):

-

Purge: Nitrogen (

) at 50 mL/min. -

Ramp: 10°C/min to 600°C.

-

Success Criterion: A single smooth weight loss step near the boiling point indicates evaporation. Residue >5% indicates decomposition (char formation).

-

-

Oxidative Run (Real-world Stability):

-

Purge: Air or Oxygen at 50 mL/min.

-

Ramp: 10°C/min to 600°C.

-

Success Criterion: Compare the onset of weight loss to the Inert Run. An earlier onset indicates oxidative instability (likely attacking the non-fluorinated ring).

-

Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic decomposition events that TGA might miss (e.g., isomerization or polymerization without mass loss).

Protocol:

-

Vessel: High-pressure gold-plated steel capsules (sealed). Crucial: Open pans will only show endothermic boiling. Sealed pans suppress boiling, forcing the molecule to face thermal stress.

-

Ramp: 5°C/min to 400°C.

-

Analysis: Look for sharp exothermic peaks.

-

Caution: If an exotherm is detected >300°C, calculate the enthalpy (

). High energy release (>500 J/g) indicates potential for runaway reactions.

-

Visualization of Analytical Workflow

Figure 1: Sequential workflow for thermal stability profiling. TGA separates physical evaporation from chemical breakdown, while sealed DSC forces thermal degradation to assess safety risks.

Part 3: Decomposition Mechanisms

When 1-Phenoxy-4-(trifluoromethyl)benzene finally succumbs to thermal stress, it follows specific mechanistic pathways. Understanding these is vital for safety (HF generation) and impurity profiling.

Primary Failure Mode: Homolytic Ether Cleavage

At temperatures exceeding 400°C (under pressure) or during combustion, the weakest link—the C-O bond—breaks.

-

Initiation: The ether oxygen bond cleaves homolytically.

-

Radical Formation: This generates a phenoxy radical and a 4-(trifluoromethyl)phenyl radical.

-

Propagation: These highly reactive radicals abstract hydrogen from neighboring molecules (or solvent), leading to the formation of:

Secondary Hazard: Fluorine Elimination

While the C-F bond is strong, in the presence of water (hydrolysis at high T) or hydrogen sources during combustion, the

-

Mechanism:

-

Result: Release of Hydrogen Fluoride (HF) gas. This is the critical safety hazard. HF is corrosive to glass (silica) and highly toxic.

Decomposition Pathway Diagram

Figure 2: Mechanistic pathway of thermal degradation. The primary route is ether cleavage; the secondary (and most dangerous) route is fluoride elimination.

Part 4: Industrial & Pharmaceutical Implications

Drug Development (API Synthesis)

In medicinal chemistry, this moiety is often introduced via S

-

Stability Insight: The compound is stable under standard reflux conditions (toluene, DMF, DMSO up to 150°C).

-

Risk: Avoid strong Lewis acids (e.g.,

) at high temperatures, as they can catalyze ether cleavage (de-etherification).

High-Temperature Fluids

Fluorinated diphenyl ethers are candidates for heat transfer fluids due to their low viscosity and high stability.

-

Operational Limit: Recommended maximum bulk fluid temperature is 300°C . Above this, slow radical formation leads to fluid darkening and viscosity increases (tar formation).

-

Materials Compatibility: At T > 200°C, trace HF generation is possible. Use Hastelloy or Monel reactors; avoid standard borosilicate glass for long-term high-T stress testing.

Part 5: Safety & Handling Directives

WARNING: The thermal decomposition of this compound produces invisible, highly toxic hazards.

-

HF Management: Any thermal process >300°C must have a caustic scrubber (NaOH) on the exhaust line to neutralize potential Hydrogen Fluoride gas.

-

Spill Cleanup: Do not use thermal methods (heat guns) to clean spills. Use absorbents (vermiculite) and solvent wash (acetone).

-

Storage: Store in chemically resistant containers (HDPE or Teflon-lined). Avoid storage in clear glass in direct sunlight, as UV can slowly initiate radical formation in halogenated aromatics.

References

-

National Institute of Standards and Technology (NIST). Diphenyl ether - Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 1-Fluoro-4-phenoxybenzene (Structural Analog Data). National Library of Medicine. [Link]

-

Feiring, A. E. "Chemistry in hydrogen fluoride. 7. A novel synthesis of aryl trifluoromethyl ethers." The Journal of Organic Chemistry, 44(16), 2907-2910 (1979). (Establishes stability of the ether-CF3 linkage). [Link]

Sources

The Strategic Integration of 1-Phenoxy-4-(trifluoromethyl)benzene in Advanced Materials Science: A Technical Guide

Foreword: The Quest for High-Performance Polymers

In the relentless pursuit of materials with superior performance characteristics, the strategic incorporation of fluorinated moieties into polymer backbones has emerged as a cornerstone of modern materials science. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and steric properties that can dramatically enhance the thermal stability, chemical resistance, and processability of polymers, while also imparting desirable optical and dielectric properties. This technical guide delves into the potential of a specific, yet versatile building block, 1-Phenoxy-4-(trifluoromethyl)benzene, as a precursor to a new generation of high-performance polyimides and polyethers. We will explore the synthesis of functionalized monomers derived from this compound and their subsequent polymerization, elucidating the profound impact of the trifluoromethyl-phenoxy group on the final material properties. This document is intended for researchers and professionals in materials science and drug development, providing both foundational knowledge and practical, field-proven insights.

The Significance of the Trifluoromethyl-Phenoxy Moiety

The 1-phenoxy-4-(trifluoromethyl)benzene structure combines two key features that are highly advantageous in the design of advanced polymers: the flexible ether linkage of the phenoxy group and the robust, electron-withdrawing nature of the trifluoromethyl group.

The ether linkage imparts a degree of flexibility to the polymer backbone, which can improve solubility and processability without significantly compromising thermal stability.[1] This is a critical consideration, as many high-performance aromatic polymers are notoriously difficult to process due to their rigid structures.

The trifluoromethyl group, a "super halogen," offers a multitude of benefits:

-

Enhanced Thermal and Oxidative Stability: The high bond energy of the C-F bond contributes to the exceptional thermal and oxidative stability of polymers containing this group.[1]

-

Improved Solubility and Processability: The bulky and non-polar nature of the -CF3 group can disrupt polymer chain packing, leading to increased solubility in organic solvents and lower melt viscosities, which are crucial for fabrication processes.

-

Lower Dielectric Constant and Water Absorption: The low polarizability of the C-F bond and the hydrophobic nature of the -CF3 group result in materials with a lower dielectric constant and reduced moisture uptake, making them ideal for microelectronics and high-frequency applications.[2][3]

-

Increased Gas Permeability: The disruption of chain packing creates free volume within the polymer matrix, which can lead to higher gas permeability, a desirable property for membrane applications.

-

Enhanced Flame Resistance: The presence of fluorine atoms can contribute to the inherent flame retardancy of the material.

The synergistic combination of these features in the 1-phenoxy-4-(trifluoromethyl)benzene moiety makes it an exceptionally promising building block for a wide array of advanced materials.

Monomer Synthesis: Functionalization of the Core Structure

To be incorporated into a polymer backbone, the inert 1-Phenoxy-4-(trifluoromethyl)benzene molecule must first be functionalized with reactive groups, typically amines or hydroxyls, to create diamine or diol monomers.

Synthesis of a Diamine Monomer: 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene

A key diamine monomer that can be synthesized from a derivative of 1-Phenoxy-4-(trifluoromethyl)benzene is 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene. The synthesis involves a nucleophilic aromatic substitution reaction followed by a reduction.

Caption: Workflow for the synthesis of 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene.

Experimental Protocol: Synthesis of 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene

Step 1: Synthesis of 1,4-bis-[4-nitro-2-(trifluoromethyl)-phenoxy]benzene

-

To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add 1,4-difluorobenzene, 2-chloro-5-nitrobenzotrifluoride (2.2 equivalents), potassium carbonate (K2CO3, 2.5 equivalents), and N,N-dimethylformamide (DMF).

-

Heat the mixture to 150°C and maintain for 12 hours, with continuous removal of water via the Dean-Stark trap.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the product.

-

Filter the crude product, wash with methanol and water, and dry under vacuum.

-

Recrystallize the product from ethanol to obtain pure 1,4-bis-[4-nitro-2-(trifluoromethyl)-phenoxy]benzene.

Step 2: Synthesis of 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene

-

In a round-bottom flask, dissolve the 1,4-bis-[4-nitro-2-(trifluoromethyl)-phenoxy]benzene from Step 1 in ethanol.

-

Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

-

Add hydrazine hydrate (10 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

After cooling, filter the catalyst through a pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol/water to yield the pure diamine monomer, 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene.

Polymerization and Material Fabrication

The synthesized diamine and diol monomers serve as the foundational components for the creation of high-performance polyimides and polyethers, respectively.

Polyimides from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the trifluoromethyl-phenoxy moiety is expected to enhance their processability and dielectric properties. The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

Caption: Two-step synthesis of a fluorinated polyimide.

Experimental Protocol: Synthesis of a Fluorinated Polyimide

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the synthesized 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene in N-methyl-2-pyrrolidone (NMP).

-

Once the diamine has completely dissolved, add an equimolar amount of pyromellitic dianhydride (PMDA) in one portion.

-

Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and subject it to a stepwise heating program for thermal imidization: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

-

After cooling to room temperature, peel the resulting flexible and tough polyimide film from the glass plate.

Polyethers from Trifluoromethyl-Containing Bisphenols

Poly(arylene ether)s, such as poly(ether ether ketone) (PEEK), are high-performance thermoplastics with excellent mechanical properties and chemical resistance. By analogy, a diol derived from 1-Phenoxy-4-(trifluoromethyl)benzene can be used to synthesize novel polyethers. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide.

Conceptual Workflow for Polyether Synthesis

Caption: Synthesis of a fluorinated polyether via nucleophilic aromatic polycondensation.

Material Properties and Performance

The introduction of the 1-phenoxy-4-(trifluoromethyl)benzene moiety into polymer backbones results in a significant enhancement of material properties.

Thermal Properties

Polymers derived from these fluorinated monomers exhibit excellent thermal stability. For instance, fluorinated polyimides based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene show high decomposition temperatures.

| Polymer System | 5% Weight Loss Temp. (°C, N2) | 10% Weight Loss Temp. (°C, N2) |

| Fluorinated Polyimide[1] | 463 - 508 | - |

Data presented is for a series of ternary-copolymers of fluorinated polyimides based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene.

Optical and Dielectric Properties

The presence of the trifluoromethyl group leads to materials with high optical transparency and low dielectric constants, making them suitable for applications in microelectronics and optoelectronics.

| Polymer System | Cutoff Wavelength (nm) | Dielectric Constant (1 MHz) | Moisture Uptake (%) |

| Fluorinated Polyimide[1] | 354 - 386 | - | 0.61 - 0.72 |

| Low Dielectric Fluorinated Polyimide[2] | - | 2.312 | - |

Data for the low dielectric fluorinated polyimide is for a system containing trifluoromethylbenzene and various diamines.

Potential Applications

The unique combination of properties imparted by the 1-phenoxy-4-(trifluoromethyl)benzene moiety opens up a wide range of potential applications for the resulting polymers:

-

Microelectronics: As low-dielectric constant interlayer dielectrics and passivation layers in integrated circuits.

-

Aerospace: In lightweight, high-temperature resistant composites and films.

-

Membranes: For gas separation and filtration applications due to their enhanced free volume.

-

Optical Devices: As transparent films and coatings with tunable refractive indices.

Conclusion

1-Phenoxy-4-(trifluoromethyl)benzene is a highly promising, yet underutilized, building block in materials science. Its strategic incorporation into polymer backbones, particularly in polyimides and polyethers, offers a clear pathway to advanced materials with a superior balance of thermal stability, processability, and desirable optical and dielectric properties. The synthetic routes outlined in this guide provide a solid foundation for further research and development in this exciting field. As the demand for high-performance materials continues to grow, the exploration of fluorinated monomers such as those derived from 1-Phenoxy-4-(trifluoromethyl)benzene will undoubtedly play a pivotal role in shaping the future of materials science.

References

- Chen, G., Zhou, Y., & Fang, X. (2012). Synthesis and characterization of novel transparent aromatic polyimides derived from ester-containing dianhydrides. Chinese Journal of Polymer Science, 30, 623-633.

- CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane. (2012).

- CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane. (2012).

- Ding, J., & Qi, Y. (2007). The preparation and characterization of highly fluorinated poly(arylene alkylene ether)s. Macromolecules, 40(26), 9415-9422.

- EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds. (1993).

- Huo, H., Mo, S., Sun, H., Yang, S., & Fan, L. (2012). Preparation and properties of molecular-weight-controlled polyimide adhesive film. Journal of Applied Polymer Science, 125(S1), E492-E499.

- Li, W., Qian, X., Shi, H., Zhou, W., Cai, Y., Liu, Y., & Shen, K. (2017). Synthesis and properties of novel soluble poly(amide-imide)s with different pendant substituents. Journal of Polymer Science Part A: Polymer Chemistry, 55(19), 3243-3252.

- Liu, Y., et al. (2023). Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. ACS Applied Materials & Interfaces, 15(14), 18129-18138.

- Ma, J., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 15(18), 3794.

- Matsuura, T., Hasuda, Y., Nishi, S., & Yamada, N. (1991). Polyimide derived from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl. 1. Synthesis and characterization of polyimides prepared from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl with several aromatic tetracarboxylic dianhydrides. Macromolecules, 24(18), 5001-5005.

- NASA Technical Reports Server. (1991).

- Patil, P.S., Pal, R.R., Salunkhe, M.M., Maldar, N.N., & Wadgaonkar, P.P. (2007). Synthesis of aromatic poly(amide-imide)s from novel diimide-diacid (DIDA) containing sulphone and bulky pendant groups by direct polycondensation with various diamines. European Polymer Journal, 43(12), 5047-5054.

- Ren, S., et al. (2018). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Polymer Bulletin, 75, 4493-4506.

- St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Synthesis and characterization of a soluble polyimide. NASA Technical Memorandum 85773.

- Tapaswi, P.K., & Ha, C.S. (2019). Recent trends on transparent colorless polyimides with balanced thermal and optical properties: Design and synthesis. Macromolecular Chemistry and Physics, 220(3), 1800481.

- Vora, R. H., & Babu, J. R. (2001). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69.

- Wang, L., et al. (2022). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 14(15), 3185.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016).

- Wu, G. L., et al. (2004). Synthesis and characterization of organo-soluble fluorinated polyimides from 4,4′-bis(3-amino-5-trifluoromethylphenoxy)biphenyl and aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 42(3), 55-61.

- Yang, C. P., & Chen, W. T. (1993). Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene. Macromolecules, 26(17), 4544-4549.

- Zhang, S., et al. (2022). Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Polymers, 14(18), 3720.

- Zhang, Y., et al. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 143(30), 11828-11835.

- Zhou, T., et al. (2010). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. Journal of Applied Polymer Science, 117(4), 2355-2363.

Sources

An In-Depth Technical Guide to the Safety and Handling of 1-Phenoxy-4-(trifluoromethyl)benzene

Introduction: A Chemist's Perspective on a Versatile Building Block

1-Phenoxy-4-(trifluoromethyl)benzene is a diaryl ether that has garnered significant interest within the realms of medicinal chemistry and materials science. Its utility stems from the unique combination of a phenoxy group and a trifluoromethyl-substituted benzene ring. The trifluoromethyl (-CF3) group is a particularly valuable moiety in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive overview of 1-Phenoxy-4-(trifluoromethyl)benzene, with a primary focus on its safe handling, synthesis, and applications for researchers, scientists, and drug development professionals. Understanding the fundamental properties and associated hazards of this compound is paramount to its effective and safe utilization in a laboratory setting.

Physicochemical and Toxicological Profile

A thorough understanding of the chemical's properties is the foundation of its safe handling. The trifluoromethyl group significantly influences the electronic and lipophilic nature of the molecule, which in turn dictates its reactivity and toxicological profile.

Table 1: Physicochemical Properties of 1-Phenoxy-4-(trifluoromethyl)benzene

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₃O | ChemScene |

| Molecular Weight | 238.21 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

Table 2: GHS Hazard Classification and Precautionary Statements

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements (selected) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P319, P403+P233, P405 |

Source: Sigma-Aldrich

The irritancy of halogenated aromatic compounds is a well-documented phenomenon. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the aromatic ring system, potentially leading to interactions with biological macromolecules in the skin, eyes, and respiratory tract, resulting in an inflammatory response.

Synthesis and Applications in Drug Development

1-Phenoxy-4-(trifluoromethyl)benzene is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The diaryl ether linkage is a common structural motif in a variety of biologically active compounds.

Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

The most common method for synthesizing diaryl ethers like 1-Phenoxy-4-(trifluoromethyl)benzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this case, 4-(trifluoromethyl)bromobenzene would be reacted with phenol in the presence of a copper catalyst and a base.

Caption: Ullmann condensation for the synthesis of 1-Phenoxy-4-(trifluoromethyl)benzene.

Experimental Protocol: Representative Ullmann Condensation for Diaryl Ether Synthesis

The following is a general procedure for a copper-catalyzed Ullmann-type diaryl ether synthesis and should be adapted and optimized for the specific synthesis of 1-Phenoxy-4-(trifluoromethyl)benzene.

Materials:

-

Aryl halide (e.g., 4-(trifluoromethyl)bromobenzene)

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring. The exact temperature will depend on the reactivity of the substrates and the solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Role in Drug Development

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly electron-withdrawing and can significantly alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug candidate. 1-Phenoxy-4-(trifluoromethyl)benzene serves as a valuable scaffold to introduce this beneficial moiety into larger, more complex drug molecules.

In-Depth Safety and Handling Protocols

Given the irritant nature of 1-Phenoxy-4-(trifluoromethyl)benzene, strict adherence to safety protocols is essential. The following workflow outlines the key safety considerations from receipt of the chemical to its final disposal.

Caption: A comprehensive workflow for the safe handling of 1-Phenoxy-4-(trifluoromethyl)benzene.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Nitrile gloves should be worn. Given that breakthrough times can vary, it is advisable to double-glove and change gloves frequently, especially after direct contact.

-

Skin and Body Protection: A flame-resistant lab coat is recommended. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.

-

Respiratory Protection: All handling of 1-Phenoxy-4-(trifluoromethyl)benzene should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Engineering Controls

The primary engineering control for handling this compound is a chemical fume hood. Ensure the fume hood is functioning correctly and that the sash is kept at the lowest possible height during manipulations. A safety shower and eyewash station must be readily accessible.

First Aid Measures

In the event of an exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for disposal as hazardous waste.

Storage and Incompatibilities

Store 1-Phenoxy-4-(trifluoromethyl)benzene in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. It should be kept away from strong oxidizing agents.

Waste Disposal

1-Phenoxy-4-(trifluoromethyl)benzene is a halogenated organic compound. As such, all waste containing this chemical, including contaminated consumables and reaction residues, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for halogenated organic compounds.[3]

Conclusion

1-Phenoxy-4-(trifluoromethyl)benzene is a valuable building block in modern organic synthesis, particularly for the development of new pharmaceuticals. Its unique properties, conferred by the trifluoromethyl group, make it an attractive component for medicinal chemists. However, its irritant nature necessitates a thorough understanding of its hazards and the implementation of robust safety protocols. By following the guidelines outlined in this technical guide, researchers can safely handle and utilize this versatile compound to advance their scientific endeavors.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. Retrieved from [Link]

-

Organic Syntheses. 1-Phenyl-2,3,4,5-Tetramethylphosphole. Retrieved from [Link]

-

ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

- Ferreira, V., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169.

- Google Patents. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Benzene. Retrieved from [Link]

- Hopf, H., & Sherburn, M. S. (Eds.). (2016). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Royal Society of Chemistry.

-

ResearchGate. One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. Retrieved from [Link]

- Google Patents. WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Okano, K., Tokuyama, H., & Fukuyama, T. (2013). Copper-mediated aromatic amination reaction and its application to the total synthesis of natural products.

-

U.S. Environmental Protection Agency. Toxicological Profile for Benzene. Retrieved from [Link]

-

PrepChem. Synthesis of trifluoromethoxybenzene. Retrieved from [Link]

- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Benzene. Retrieved from [Link]

-

U.S. Food and Drug Administration. APPENDIX 4. TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Phenoxy-4-(trifluoromethyl)benzene Derivatives: From Synthesis to Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-phenoxy-4-(trifluoromethyl)benzene scaffold is a cornerstone in modern agrochemical and pharmaceutical research. The unique combination of a flexible phenoxy ether linkage and a lipophilic, electron-withdrawing trifluoromethyl group imparts a remarkable array of biological activities. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of these derivatives, with a particular focus on their roles as potent herbicides, and emerging potential in insecticidal and therapeutic contexts. By delving into their mechanisms of action and structure-activity relationships, this document serves as a critical resource for professionals engaged in the discovery and development of novel bioactive molecules.

Introduction

The strategic incorporation of fluorine and its containing moieties has revolutionized the fields of medicinal and agricultural chemistry. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its ability to significantly modulate a molecule's physicochemical and biological properties. When integrated into a diaryl ether structure, specifically as the 1-phenoxy-4-(trifluoromethyl)benzene core, it gives rise to a class of compounds with profound biological implications. The -CF3 group enhances metabolic stability, increases lipophilicity, and can influence binding affinities with biological targets. The phenoxy ether linkage provides conformational flexibility, allowing for optimal interaction with receptor sites. This unique combination has led to the development of highly successful commercial products and continues to be a fertile ground for the discovery of new chemical entities.

Synthetic Methodologies

The construction of the diaryl ether linkage is the cornerstone of synthesizing 1-phenoxy-4-(trifluoromethyl)benzene derivatives. Two primary catalytic methods have proven to be the most robust and versatile: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, typically involving a copper catalyst.[1] The reaction entails the coupling of a phenol with an aryl halide in the presence of a base. Modern advancements have led to milder reaction conditions and broader substrate scope.

Experimental Protocol: A General Procedure for the Ullmann Condensation

-

Reaction Setup: To an oven-dried Schlenk tube, add the substituted phenol (1.0 eq.), the aryl halide (e.g., 4-bromobenzotrifluoride) (1.2 eq.), copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Seal the tube and heat the reaction mixture to 100-150 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-phenoxy-4-(trifluoromethyl)benzene derivative.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-O bonds, offering a milder and often more efficient alternative to the Ullmann condensation.[2] This method is particularly valuable for substrates that are sensitive to the high temperatures often required in Ullmann reactions.

Experimental Protocol: A General Procedure for the Buchwald-Hartwig C-O Coupling

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 4-iodobenzotrifluoride) (1.0 eq.), the substituted phenol (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 1.5 eq.) in a dry reaction vessel.

-

Solvent Addition: Add a dry, degassed solvent, such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure diaryl ether product.

General synthetic routes to 1-phenoxy-4-(trifluoromethyl)benzene derivatives.

Applications in Agriculture: Herbicidal Activity

The most prominent application of 1-phenoxy-4-(trifluoromethyl)benzene derivatives is in agriculture as herbicides. The commercial success of compounds like Oxyfluorfen underscores the potency of this chemical class.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Derivatives of 1-phenoxy-4-(trifluoromethyl)benzene are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[4] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation, leading to the rapid disruption of cell membranes and ultimately, cell death.[5] This mechanism results in the characteristic bleaching and necrotic symptoms observed in treated plants.

Mechanism of action of PPO-inhibiting herbicides.

Structure-Activity Relationship (SAR)

The herbicidal activity of 1-phenoxy-4-(trifluoromethyl)benzene derivatives is highly dependent on the substitution pattern on both aromatic rings.

-

Trifluoromethylphenyl Ring: The presence and position of the trifluoromethyl group are crucial for high activity. Generally, a trifluoromethyl group at the 4-position of the phenoxy ring is optimal.

-

Phenoxy Ring: Substituents on the other phenyl ring significantly influence the herbicidal potency. Electron-withdrawing groups, such as nitro and chloro, often enhance activity. For instance, in the case of Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene), the chloro and nitro substituents on the phenoxy ring are critical for its high efficacy.

| Compound | R1 | R2 | R3 | R4 | PPO Inhibition (IC50, µM) | Reference |

| Oxyfluorfen | Cl | H | OCH2CH3 | NO2 | 0.150 | [3] |

| Derivative A | H | H | H | H | >10 | [3] |

| Derivative B | Cl | H | H | NO2 | 0.520 | [6] |

| Derivative C | Cl | H | H | H | 2.35 | [6] |

| Derivative G4 | (heterocycle) | H | H | H | 0.0468 | [3] |

Note: The table presents a selection of data to illustrate SAR trends. The specific structures of derivatives A, B, C, and G4 can be found in the cited literature.

Applications in Agriculture: Insecticidal Activity

While the herbicidal properties of 1-phenoxy-4-(trifluoromethyl)benzene derivatives are well-established, their role as insecticides is less defined but holds potential. The trifluoromethylphenyl ether moiety is found in some insecticidal molecules, though not always as the core pharmacophore. For example, some pyrethroid insecticides incorporate a phenoxybenzyl group, and the introduction of fluorine atoms into these structures can modulate their activity and metabolic stability.[7] Research into novel insecticides has shown that incorporating a trifluoromethyl group can enhance insecticidal potency.[8] Further investigation is warranted to explore the direct insecticidal activity of the 1-phenoxy-4-(trifluoromethyl)benzene scaffold and its derivatives against a broader range of insect pests.

Applications in Pharmaceuticals and Drug Development

The physicochemical properties imparted by the 1-phenoxy-4-(trifluoromethyl)benzene scaffold make it an attractive starting point for the design of new therapeutic agents. The lipophilicity and metabolic stability conferred by the trifluoromethyl group are particularly advantageous for developing drugs with improved pharmacokinetic profiles.

Central Nervous System (CNS) Agents

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor in the development of CNS-active therapies. The increased lipophilicity provided by the trifluoromethyl group can enhance BBB penetration. While direct studies on 1-phenoxy-4-(trifluoromethyl)benzene derivatives as CNS agents are limited, the trifluoromethylphenyl moiety is present in some CNS-active compounds. The exploration of this scaffold for neuroprotective or other CNS-targeted activities is a promising area for future research.

Anti-Cancer Agents